Acidity (pKa) Profile: Bromine Substitution Lowers pKa Relative to Fluoro and Unsubstituted Analogs
The predicted pKa of 5-bromopyrimidine-2-carboxylic acid is 2.85±0.10, which is 0.17 units lower than the 5-fluoro analog (3.02±0.10) and 0.23 units lower than unsubstituted pyrimidine-2-carboxylic acid (3.08±0.10) . The 5-chloro analog shares the same predicted pKa (2.85±0.10) but with a significantly smaller molecular weight (158.54 vs 202.99), resulting in different molar concentration-to-mass relationships in solution preparations .
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 2.85±0.10 (predicted) |
| Comparator Or Baseline | 5-Fluoropyrimidine-2-carboxylic acid: 3.02±0.10; Pyrimidine-2-carboxylic acid: 3.08±0.10 |
| Quantified Difference | ΔpKa = -0.17 (vs 5-F); ΔpKa = -0.23 (vs unsubstituted) |
| Conditions | Predicted values from ChemicalBook database; experimental pKa not available in primary literature for direct verification |
Why This Matters
The lower pKa influences ionization state at physiological pH and affects salt formation, solubility in basic aqueous workup, and metal coordination behavior in catalyst and complex synthesis.
